N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester
Description
Properties
CAS No. |
702640-53-7 |
|---|---|
Molecular Formula |
C8H6BrClFNO2 |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
methyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)12-7-5(10)3-2-4(9)6(7)11/h2-3H,1H3,(H,12,13) |
InChI Key |
VHGPOUKSIIMLGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Chlorobenzoic Acid
Several methods have been reported for selective bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid with high selectivity and yield:
These methods provide high-purity 5-bromo-2-chlorobenzoic acid suitable for further transformations.
Conversion to Benzoyl Chloride
The 5-bromo-2-chlorobenzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride under reflux conditions, typically at 80°C for several hours under nitrogen atmosphere. Excess thionyl chloride is removed by distillation or evaporation under reduced pressure. This intermediate is essential for subsequent carbamate formation.
Formation of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic Acid Methyl Ester
Reaction with Methyl Carbamate or Related Reagents
The benzoyl chloride intermediate reacts with methyl carbamate or N,O-dimethyl hydroxylamine hydrochloride in the presence of a base such as pyridine at low temperatures (0–25°C) to form the carbamic acid methyl ester derivative. The reaction proceeds with high yield (up to 99%) and produces a light yellow solid product after workup and purification.
Alternative Route via N-Methoxy-N-methyl Benzamide Intermediate
An alternative approach involves formation of the N-methoxy-N-methyl benzamide derivative by reacting benzoyl chloride with N,O-dimethyl hydroxylamine hydrochloride, followed by methylation via methyl Grignard reagents (MeMgCl, MeMgBr, or MeMgI) at 0°C to room temperature. This route yields the corresponding ethyl ketone intermediate, which can be further transformed into the carbamate ester.
Purification and Characterization
After reaction completion, the mixture is quenched with ammonium chloride solution, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is typically purified by recrystallization or chromatography. Characterization is done by mass spectrometry (MS), proton nuclear magnetic resonance (^1H-NMR), and melting point analysis to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, bromo, and fluoro) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can form an amide derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester serves as a precursor in the synthesis of novel pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific biological pathways. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors, potentially leading to the inhibition or activation of various biological processes .
1.2 Interaction Studies
Research has focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic effects .
1.3 Toxicological Studies
Given its chemical nature, it is essential to conduct thorough toxicological assessments to evaluate the safety profile of this compound in drug formulations. Studies examining its effects on cellular viability and potential cytotoxicity are necessary to ensure safe application in pharmaceutical contexts .
Agrochemical Applications
2.1 Pesticide Development
The compound's structural characteristics suggest it could be utilized in developing new agrochemicals, particularly pesticides. The halogenated phenyl ring may enhance the bioactivity of formulations designed to target agricultural pests .
2.2 Herbicide Formulations
Research indicates that compounds with similar halogenated structures have been effective as herbicides. The unique combination of chlorine, bromine, and fluorine in this compound could lead to improved efficacy against specific weed species, making it a candidate for further exploration in herbicide development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Interaction | Demonstrated that similar carbamate derivatives can inhibit enzyme activity related to metabolic pathways. |
| Study B | Pesticide Efficacy | Found that halogenated compounds exhibit increased toxicity towards common agricultural pests compared to non-halogenated analogs. |
| Study C | Toxicological Assessment | Reported cytotoxic effects at high concentrations but indicated potential for safe therapeutic use at lower doses when properly formulated. |
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparison with Similar Compounds
Retigabine (N-[2-Amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester)
Molecular Formula: C₁₆H₁₈FN₃O₂ Molecular Weight: 303.33 g/mol Substituents: Ethyl carbamate, amino, and 4-fluorobenzylamino groups on the phenyl ring. Key Differences:
- Retigabine’s substitutions (amino and fluorobenzylamino) enhance polarity, reducing lipophilicity (logP ~2.5 estimated) compared to the target compound’s halogen-dominated structure (logP ~3.0–3.5 inferred).
- Application : Retigabine is an antiepileptic drug that modulates neuronal potassium channels. The target compound’s halogenation may prioritize stability and membrane permeability over direct neurological activity.
Ortho-5655 ((5-butan-2-yl-2-chlorophenyl) N-methylcarbamate)
Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.45 g/mol Substituents: Methyl carbamate, 2-chloro, and 5-sec-butyl groups. Key Differences:
- Application : Ortho-5655 is a pesticide, suggesting carbamates with alkyl groups are suited for agrochemical use. The target compound’s bromine and fluorine may enhance electronegativity, favoring antimicrobial or pharmaceutical applications.
Structural and Functional Analysis
Table 1: Comparative Properties of Carbamate Derivatives
Impact of Halogenation vs. Alkylation
- Electron Effects : The target compound’s halogens (Cl, Br, F) create a strong electron-withdrawing effect, enhancing metabolic stability and resistance to oxidation compared to Ortho-5655’s electron-donating sec-butyl group.
- Lipophilicity: Bromine and chlorine increase logP, favoring blood-brain barrier penetration, whereas Retigabine’s polar amino groups limit CNS uptake.
Steric and Binding Considerations
- Ortho-5655’s sec-butyl group may hinder interactions with enzymatic targets, whereas the target compound’s halogens enable halogen bonding with proteins or nucleic acids, a feature absent in Retigabine.
Biological Activity
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester (CAS No: 702640-53-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrClFNO2. The compound features multiple halogen substitutions that may influence its biological activity. The presence of chlorine, bromine, and fluorine atoms can enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
- Antimicrobial Activity :
- Enzyme Inhibition :
- Receptor Modulation :
The biological activity of this compound is likely attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions due to the halogen substitutions. These interactions can lead to alterations in enzyme activity or receptor signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against N. meningitidis | |
| Enzyme Inhibition | Inhibition of AChE | |
| Receptor Activation | Activation of CAR leading to metabolic changes |
Case Studies
- Antimicrobial Efficacy :
- Neuroprotective Properties :
Q & A
Q. What are the established synthetic routes for N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester?
The compound is typically synthesized via esterification and catalytic hydrogenation of halogenated phenyl precursors. For example:
- Esterification : Reaction of halogenated anilines with methyl chloroformate under basic conditions (e.g., pyridine or NaOH) to form the carbamate ester .
- Catalytic hydrogenation : Palladium catalysts (e.g., Pd/C) in methanol or ethanol are used to reduce intermediates, as seen in analogous carbamate ester syntheses .
Key challenges include controlling regioselectivity due to the presence of multiple halogens (Cl, Br, F), which may require protecting group strategies or stepwise functionalization .
Q. How is the compound characterized for structural confirmation and purity?
- NMR spectroscopy : H and C NMR are critical for verifying substitution patterns (e.g., distinguishing Cl, Br, and F positions) .
- HPLC-MS : Used to assess purity (>97% by HPLC) and detect trace impurities, especially halogenated byproducts .
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related carbamate esters (e.g., methyl 4-(4-fluorophenyl)pyrimidine derivatives) .
Q. What solvent systems and reaction conditions optimize stability during synthesis?
- Solvents : Chloroform, dichloromethane, or methanol are preferred due to their compatibility with halogenated aryl intermediates .
- Temperature : Reactions are typically conducted at 0–25°C to minimize dehalogenation or ester hydrolysis .
- Storage : Store at 0–6°C under inert gas (e.g., N) to prevent degradation, as halogenated carbamates are sensitive to moisture and light .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, Br, F) influence reactivity in cross-coupling reactions?
The electron-withdrawing effects of Cl, Br, and F substituents:
- Reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling .
- Modulate regioselectivity in Suzuki-Miyaura couplings; Br and Cl are more reactive than F for transmetallation with Pd catalysts .
Experimental validation requires DFT calculations to map charge distribution and kinetic studies to compare reaction rates with analogous substrates .
Q. What strategies mitigate competing side reactions during functionalization?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carbamate NH during halogenation or coupling steps .
- Sequential halogenation : Introduce Br and Cl in separate steps to avoid steric clashes, as shown in 2-bromo-6-chlorophenylboronic acid syntheses .
- Catalyst tuning : Employ Pd(OAc) with bulky phosphine ligands (e.g., SPhos) to suppress β-hydride elimination in cross-couplings .
Q. How is the compound’s stability under physiological conditions evaluated for pharmacological applications?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Carbamate esters are prone to hydrolysis, especially with electron-withdrawing substituents .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the methyl ester or aryl halogens .
Q. What computational tools predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding modes .
- MD simulations : Analyze conformational stability in aqueous or lipid bilayers using AMBER or GROMACS .
- ADMET prediction : SwissADME or ADMETlab estimate bioavailability and toxicity profiles .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for analogous carbamate esters: How to resolve?
- Catalyst variability : Pd/C vs. Pd(OAc) may yield differences due to particle size or support interactions .
- Solvent purity : Trace water in CHCl can hydrolyze intermediates; use molecular sieves for anhydrous conditions .
- Replicate protocols : Cross-validate using high-purity reagents (>97% HPLC-grade) and controlled atmosphere (e.g., glovebox) .
Q. Conflicting NMR data for halogenated carbamates: How to interpret?
- Dynamic effects : Rotameric equilibria of the carbamate group can split peaks; use variable-temperature NMR to clarify .
- Isotopic shifts : F and Cl coupling may obscure signals; employ 2D NMR (HSQC, HMBC) for assignment .
Methodological Recommendations
- Synthetic protocols : Prioritize Pd-catalyzed routes for scalability and reproducibility .
- Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for rigorous structural validation .
- Stability testing : Include accelerated degradation studies (e.g., 40°C/75% RH) to model long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
